molecular formula C10H12N2S B2831548 N-Isopropyl-1,3-benzothiazol-2-amine CAS No. 28291-71-6

N-Isopropyl-1,3-benzothiazol-2-amine

Cat. No.: B2831548
CAS No.: 28291-71-6
M. Wt: 192.28
InChI Key: DMIOFBJBVGKXEU-UHFFFAOYSA-N
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Description

“N-Isopropyl-1,3-benzothiazol-2-amine” is a chemical compound with the empirical formula C10H12N2S . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular weight of “this compound” is 192.28 . The SMILES string representation of the molecule is CC(C)c1ccc2nc(N)sc2c1 . The InChI representation is 1S/C10H12N2S/c1-6(2)7-3-4-8-9(5-7)13-10(11)12-8/h3-6H,1-2H3,(H2,11,12) .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found in the search results, benzothiazole derivatives are known to have diverse chemical reactivities .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . The predicted melting point is 100.54°C, and the predicted boiling point is approximately 285.0°C at 760 mmHg . The predicted density is approximately 1.2 g/cm³, and the predicted refractive index is n20D 1.67 .

Scientific Research Applications

Catalytic C-H, N-H Coupling

N-Isopropyl-1,3-benzothiazol-2-amine can be used in catalytic C-H, N-H coupling processes. For instance, benzothiazole undergoes amination in the presence of a copper catalyst, leading to the formation of aminated products with high yields. This method is significant for synthesizing various compounds through direct amination of azoles (Monguchi, Fujiwara, Furukawa, & Mori, 2009).

Antimicrobial and Corrosion Inhibition

Benzothiazole derivatives, including this compound, have shown potential in antimicrobial applications and corrosion inhibition. These compounds exhibit significant bioactivities and effectiveness in inhibiting corrosion of metals, indicating their utility in both medicinal and industrial contexts (Nayak & Bhat, 2023).

Synthesis of Biologically Active Derivatives

The synthesis of this compound derivatives has been explored for their potent antibacterial and entomological activities. These derivatives are synthesized through reactions involving 2-aminobenzothiazoles and have been characterized for their potential as bioactive agents (Chaudhary et al., 2011).

N-Alkylation with Alcohols

A method for N-alkylation of heterocyclic amines, including benzothiazoles, with alcohols has been developed. This approach allows for the synthesis of various substituted benzothiazoles, indicating a broad application in pharmaceutical chemistry (Bala et al., 2013).

Green Synthesis Approaches

Environmentally friendly synthesis methods for benzothiazole derivatives have been reported, emphasizing the use of green solvents and efficient catalytic processes. This research underscores the growing importance of sustainable methods in chemical synthesis (Ranjbar‐Karimi, Talebizadeh, & Amiri-Zirtol, 2016).

Electrochemical Synthesis

Electrochemical methods have been developed for synthesizing benzothiazoles, including variants of this compound. These approaches are significant for their high yields and the absence of external oxidants, demonstrating an innovative direction in synthetic chemistry (Wang, Tang, & Lei, 2017).

Safety and Hazards

“N-Isopropyl-1,3-benzothiazol-2-amine” is classified as Acute Tox. 4 Oral according to the GHS07 hazard classification . The safety information includes the following precautionary statements: P264 - P270 - P301 + P312 - P501 .

Future Directions

Benzothiazole derivatives, such as “N-Isopropyl-1,3-benzothiazol-2-amine”, have been the subject of recent synthetic developments . They have shown promising anti-tubercular activity, and their inhibitory concentrations have been compared with standard reference drugs . Future research may focus on further exploring the potential of these compounds in medical applications.

Properties

IUPAC Name

N-propan-2-yl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c1-7(2)11-10-12-8-5-3-4-6-9(8)13-10/h3-7H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMIOFBJBVGKXEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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